molecular formula C3H3FN2S B2762304 5-Fluoro-3-methyl-1,2,4-thiadiazole CAS No. 2105187-66-2

5-Fluoro-3-methyl-1,2,4-thiadiazole

Cat. No.: B2762304
CAS No.: 2105187-66-2
M. Wt: 118.13
InChI Key: ZMSBUMGMSLSPMU-UHFFFAOYSA-N
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Description

5-Fluoro-3-methyl-1,2,4-thiadiazole is a fluorinated heterocyclic compound that serves as a versatile scaffold in medicinal chemistry and drug discovery research. The 1,2,4-thiadiazole ring system is a known bioisostere for pyrimidine and other aromatic rings, a property that can be utilized to optimize the physicochemical characteristics and biological activity of lead molecules . This particular derivative, featuring a fluorine atom at the 5-position and a methyl group at the 3-position, is designed for use in structure-activity relationship (SAR) studies, particularly in the development of potential pharmacologically active agents. Researchers value this scaffold for its strong aromaticity, which confers significant in vivo stability, and its ability to produce mesoionic salts that can strongly interact with biomolecules . Compounds based on the 1,2,4-thiadiazole structure have been investigated across a wide spectrum of biological activities, including as anticonvulsant , antimicrobial , and anti-inflammatory agents . The incorporation of a fluorine atom is a common strategy in modern drug design to influence a molecule's metabolic profile, lipophilicity, and bioavailability. This product is intended for research applications such as the synthesis of novel analogs and as a key intermediate in the exploration of new chemical entities. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-3-methyl-1,2,4-thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3FN2S/c1-2-5-3(4)7-6-2/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMSBUMGMSLSPMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3FN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Fluoro 3 Methyl 1,2,4 Thiadiazole and Its Analogues

Direct Synthesis Strategies for the 1,2,4-Thiadiazole (B1232254) Ring System

The formation of the 1,2,4-thiadiazole ring is a cornerstone of synthesizing the target compound and its analogues. These strategies typically involve the construction of the five-membered ring from acyclic precursors through reactions that form key nitrogen-sulfur and carbon-nitrogen bonds. The classical methods for creating 3,5-disubstituted 1,2,4-thiadiazoles include intramolecular cyclization, intermolecular cyclization, and the oxidative dimerization of thioamides isres.org.

Cyclocondensation Approaches

Cyclocondensation reactions involve the joining of two or more molecules to form a cyclic structure. For the 1,2,4-thiadiazole system, these approaches offer a versatile route to variously substituted derivatives by carefully selecting the starting materials.

One prominent method is the [3+2] oxidative cyclization of 2-aminoheteroarenes with isothiocyanates, mediated by iodine, which forms a C-N bond followed by an intramolecular N-S bond rsc.org. Another approach involves the reaction of alkylidene dihydropyridines with aryldiazonium cations, resulting in substituted 1,2,4-triazolium salts through a [3+2] cyclocondensation acs.org. While this yields a triazole, the principle of combining fragments to form a five-membered azole ring is a shared concept.

More directly, the synthesis of 3,5-disubstituted 1,2,4-thiadiazoles can be achieved through the oxidative dimerization of thioamides using iodine as a catalyst and oxygen as the oxidant rsc.org. This method is environmentally friendly and applicable to a range of aryl- and alkyl-substituted thioamides rsc.org. For instance, reacting thiobenzamide (B147508) in the presence of a vanadium haloperoxidase (VHPO) catalyst also yields the corresponding 1,2,4-thiadiazole through oxidative dimerization, proceeding via an S-brominated intermediate acs.org.

Table 1: Examples of Cyclocondensation Approaches for 1,2,4-Thiadiazole Synthesis
Starting MaterialsReagents/CatalystsProduct TypeReference
ThioamidesIodine, O₂3,5-Disubstituted-1,2,4-thiadiazoles rsc.org
2-Aminoheteroarenes, IsothiocyanatesIodineFused acs.orgnih.govnih.gov-thiadiazoles rsc.org
ThioamidesVanadium Haloperoxidase (VHPO), H₂O₂3,5-Disubstituted-1,2,4-thiadiazoles acs.org
Amidines, Dithioesters or IsothiocyanatesBase (e.g., DBU)3,5-Bis(het)aryl/arylaminothiadiazoles organic-chemistry.org

Ring-Closing Reactions

Intramolecular ring-closing reactions are a powerful strategy for forming the 1,2,4-thiadiazole ring, often involving the formation of a crucial N-S bond from a linear precursor. These reactions typically rely on an oxidative step to facilitate cyclization.

A widely used method is the oxidative cyclization of imidoyl thioureas. This can be achieved using various oxidants. For example, phenyliodine(III) bis(trifluoroacetate) (PIFA) mediates an efficient, metal-free synthesis of 3-substituted-5-arylamino-1,2,4-thiadiazoles with short reaction times and high yields rsc.orgorganic-chemistry.org. An alternative, environmentally benign approach uses molecular iodine in water to mediate the oxidative formation of C-N and N-S bonds from isothiocyanates organic-chemistry.org.

Electrochemical methods also provide a modern, catalyst- and oxidant-free pathway. The electro-oxidative intramolecular dehydrogenative N-S bond formation of imidoyl thioureas yields a broad range of 3-substituted 5-amino-1,2,4-thiadiazole derivatives in good to excellent yields with high functional group tolerance organic-chemistry.org.

Table 2: Selected Ring-Closing Reactions for 1,2,4-Thiadiazole Synthesis
PrecursorReagent/ConditionProduct TypeKey FeatureReference
Imidoyl thioureasPhenyliodine(III) bis(trifluoroacetate) (PIFA)3-Substituted-5-arylamino-1,2,4-thiadiazolesMetal-free, short reaction time rsc.orgorganic-chemistry.org
Imidoyl thioureasElectro-oxidation3-Substituted 5-amino-1,2,4-thiadiazolesCatalyst- and oxidant-free organic-chemistry.org
IsothiocyanatesI₂ in water3-Substituted 5-amino-1,2,4-thiadiazolesMetal-free, green solvent organic-chemistry.org
Amidines and ThioureasSodium Carbonate, Air5-Amino-1,2,4-thiadiazolesLow-cost, green oxidant organic-chemistry.org

Fluorination Techniques for 1,2,4-Thiadiazole Skeletons

Introducing a fluorine atom onto the 1,2,4-thiadiazole ring, specifically at the 5-position, requires specialized fluorination techniques. The choice between electrophilic and nucleophilic methods depends on the nature of the substrate and the desired regioselectivity. The 5-position in 1,2,4-thiadiazoles is known to be the most reactive site for nucleophilic substitution reactions isres.org.

Introduction of Fluorine via Electrophilic Fluorinating Reagents

Electrophilic fluorination involves the use of reagents that act as a source of an "F+" equivalent. Common electrophilic fluorinating agents include Selectfluor (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI) fao.orgorganic-chemistry.org.

However, the 1,2,4-thiadiazole ring is an electron-deficient system, which makes it generally unreactive toward electrophilic substitution nih.gov. Direct fluorination of the unsubstituted ring is therefore challenging. This approach is more feasible if the ring is substituted with a strong electron-donating group that can activate it towards electrophilic attack. For many heterocyclic systems, palladium-catalyzed C-H activation has emerged as a strategy for direct functionalization, including fluorination using electrophilic sources fao.org. For instance, a protocol for the Pd-catalyzed direct ortho-fluorination of 2-arylbenzothiazoles using NFSI has been developed, suggesting that C-H fluorination could be a potential, albeit challenging, route for the thiadiazole core fao.org.

Nucleophilic Fluorination Pathways

Nucleophilic fluorination is a more common and generally more effective strategy for introducing fluorine into electron-deficient aromatic and heteroaromatic rings. This pathway involves the displacement of a suitable leaving group at the 5-position of the 1,2,4-thiadiazole ring by a fluoride (B91410) ion.

Typical fluoride sources for nucleophilic substitution include simple metal salts like potassium fluoride (KF) and cesium fluoride (CsF), or tetraalkylammonium salts such as tetrabutylammonium (B224687) fluoride (TBAF) acsgcipr.org. The reaction often requires polar aprotic solvents to enhance the nucleophilicity of the fluoride ion acsgcipr.org. A key challenge is the poor nucleophilicity and high basicity of fluoride, which can be overcome through strategies like phase-transfer catalysis or the use of anhydrous fluoride sources acsgcipr.orgucla.edu.

A plausible synthetic route to 5-fluoro-3-methyl-1,2,4-thiadiazole would involve preparing a 5-halo-3-methyl-1,2,4-thiadiazole (e.g., 5-chloro or 5-bromo) and subsequently performing a halogen exchange (Halex) reaction with a fluoride source like KF or CsF. Alternatively, the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium fluoroborate salt derived from a 5-amino-1,2,4-thiadiazole precursor, represents a classical route to aryl and heteroaryl fluorides acsgcipr.org.

Recent advancements in catalysis have also enabled C-H fluorination using nucleophilic fluoride. For example, a palladium-catalyzed C-H fluorination of 8-methylquinoline (B175542) derivatives has been demonstrated using silver fluoride (AgF) as the fluoride source in combination with a hypervalent iodine oxidant nih.gov.

Table 3: Comparison of Fluorination Strategies for Heterocyclic Skeletons
StrategyReagent TypeTypical ReagentsMechanismApplicability to 1,2,4-ThiadiazoleReference
Electrophilic Fluorination "F+" sourceSelectfluor, NFSIElectrophilic Aromatic Substitution / C-H ActivationChallenging due to electron-deficient ring; requires activation or catalysis. fao.orgnih.gov
Nucleophilic Fluorination "F-" sourceKF, CsF, AgF, TBAFNucleophilic Aromatic Substitution (SNAr), Halogen Exchange (Halex)Highly suitable for the electron-deficient 5-position, displacing a leaving group. acsgcipr.orgucla.edunih.gov
Balz-Schiemann Reaction Diazonium salt + F-ArN₂⁺BF₄⁻SN1-type decompositionFeasible starting from a 5-amino-1,2,4-thiadiazole precursor. acsgcipr.org

Methylation Strategies at the 3-Position

The introduction of the methyl group at the 3-position of the 1,2,4-thiadiazole ring is most efficiently accomplished by incorporating the methyl-containing fragment into the synthetic precursors before the ring-forming cyclization step. Post-cyclization methylation of the heterocycle is generally less common and synthetically less direct for this position.

A primary strategy involves using a methyl-bearing precursor such as thioacetamide (B46855) or acetamidine (B91507) in the cyclization reaction. For example, a patent describes the synthesis of 3-methyl-1,2,4-thiadiazole-5-carbohydrazide (B1447067), a key intermediate for pharmaceutical compounds, highlighting synthetic routes that start with precursors already containing the 3-methyl group google.com. The oxidative dimerization of thioacetamide, for instance, would directly lead to 3,5-dimethyl-1,2,4-thiadiazole. To achieve the desired 3-methyl-5-fluoro substitution pattern, a reaction between thioacetamide and a fluorinated C1 synthon, or the cyclization of a precursor like N-acetyl-N'-fluorocarbonylthiourea, could be envisioned, although specific literature for this exact transformation is scarce.

Derivatization and Functionalization of this compound

The derivatization of the this compound core is crucial for exploring its structure-activity relationships. The presence of a fluorine atom at the C-5 position and a methyl group at the C-3 position influences the reactivity and regioselectivity of further functionalization.

The functionalization of the 1,2,4-thiadiazole ring can be directed to its carbon and nitrogen atoms.

C-3 Position: The methyl group at the C-3 position can be a handle for further reactions. For instance, oxidation of the methyl group could yield a carboxylic acid, which can then be converted to amides or esters. Halogenation of the methyl group, followed by nucleophilic substitution, offers another pathway for introducing diverse functionalities.

C-5 Position: The fluorine atom at the C-5 position is generally a poor leaving group in nucleophilic aromatic substitution reactions on electron-rich heterocycles. However, under specific conditions or with highly reactive nucleophiles, its displacement might be achievable. More commonly, the C-5 position's reactivity is influenced by the electronic nature of the entire ring system.

N-2 and N-4 Positions: The nitrogen atoms of the thiadiazole ring are potential sites for alkylation or acylation. The regioselectivity of these reactions would depend on the electronic and steric environment around each nitrogen. Theoretical calculations and experimental studies on related 1,2,4-thiadiazoles can help predict the more nucleophilic nitrogen atom.

Table 1: Potential Regioselective Functionalization Reactions

Position Reaction Type Reagents and Conditions Potential Product
C-3 (Methyl) Oxidation KMnO₄, heat 3-Carboxy-5-fluoro-1,2,4-thiadiazole
C-3 (Methyl) Halogenation NBS, light 3-(Bromomethyl)-5-fluoro-1,2,4-thiadiazole

The 1,2,4-thiadiazole ring can serve as a building block for the synthesis of more complex, fused heterocyclic systems. These fused systems often exhibit unique biological properties.

One common strategy involves the introduction of functional groups on the thiadiazole ring that can participate in cyclization reactions with a suitable partner. For example, a derivative of this compound bearing an amino group at a side chain attached to C-3 could be cyclized with various reagents to form fused five- or six-membered rings. The synthesis of novel nitrogen-fused imino-1,2,4-thiadiazole derivatives has been reported using oxidative techniques for N–S bond formation. rsc.org

Another approach is the [3+2] cycloaddition reaction, where the thiadiazole ring acts as the dipolarophile or the dipole, depending on the substitution pattern.

Table 2: Examples of Fused Heterocyclic Systems from 1,2,4-Thiadiazoles

Fused Ring System Synthetic Approach Starting Materials Reference
Thiazolo[3,2-b] rsc.orgnih.govresearchgate.nettriazoles Visible-light-mediated cyclization 3-Mercapto rsc.orgnih.govresearchgate.nettriazoles and α-bromodiketones rsc.org
1,2,4-Thiadiazole-fused acridines Multi-step synthesis Substituted anilines and thiophosgene rsc.org

For the practical application of this compound and its derivatives, the development of scalable and efficient synthetic routes is paramount. Modern synthetic methodologies focus on minimizing waste, reducing reaction times, and using readily available starting materials.

Flow chemistry offers a safe and efficient alternative to batch processing, especially for reactions involving hazardous reagents or intermediates. nih.gov A continuous flow process for the synthesis and derivatization of 1,2,4-thiadiazoles has been developed, which allows for the safe handling of reagents like trichloromethane sulfenylchloride. nih.gov

The use of metal-free and oxidant-free reaction conditions is another important aspect of green chemistry. Electro-oxidative intramolecular dehydrogenative N-S bond formation of imidoyl thioureas provides a broad range of 3-substituted 5-amino-1,2,4-thiadiazoles in good to excellent yields under catalyst- and oxidant-free conditions at room temperature. organic-chemistry.org Such methods could potentially be adapted for the synthesis of 5-fluoro-substituted analogues.

Furthermore, the development of one-pot multi-component reactions can significantly improve efficiency by reducing the number of purification steps.

Table 3: Comparison of Synthetic Methodologies for 1,2,4-Thiadiazoles

Methodology Advantages Disadvantages Potential for Scalability
Batch Synthesis Well-established, versatile Safety concerns with hazardous reagents, longer reaction times Moderate
Flow Chemistry Enhanced safety, better heat and mass transfer, shorter reaction times Requires specialized equipment High
Metal-free Catalysis Environmentally friendly, avoids metal contamination May have limited substrate scope Good

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule. For 5-Fluoro-3-methyl-1,2,4-thiadiazole, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, would be essential for unambiguous structural confirmation.

Proton Nuclear Magnetic Resonance (¹H NMR)

In the ¹H NMR spectrum of this compound, a single signal would be expected. This signal would correspond to the protons of the methyl group at the 3-position of the thiadiazole ring. Its chemical shift would be influenced by the electronic environment of the heterocyclic ring. Typically, methyl groups attached to sp²-hybridized carbons in such rings appear in the range of δ 2.0-3.0 ppm.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. Three distinct signals would be anticipated: one for the methyl carbon and two for the carbons of the thiadiazole ring (C3 and C5). The chemical shifts for the ring carbons are typically in the range of δ 150-180 ppm for 1,2,4-thiadiazoles. nih.govsemanticscholar.org The carbon attached to the fluorine atom (C5) would exhibit a large coupling constant (¹JCF), a characteristic feature confirming the C-F bond. The methyl carbon would appear at a much higher field (lower ppm value).

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. The spectrum for this compound would show a single resonance for the fluorine atom at the 5-position. The chemical shift of this signal provides insight into the electronic environment of the fluorine atom.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign the ¹H and ¹³C signals and to confirm the connectivity of the atoms, 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment shows correlations between coupled protons. For this molecule, it would not be particularly informative as there is only one type of proton environment. youtube.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. youtube.comsdsu.eduresearchgate.net An HSQC spectrum would show a correlation between the methyl protons and the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for establishing long-range (2-3 bond) correlations between protons and carbons. youtube.comsdsu.eduresearchgate.net An HMBC spectrum would be expected to show a correlation from the methyl protons to the C3 of the thiadiazole ring, confirming the position of the methyl group.

Vibrational Spectroscopy Analysis (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, the FT-IR and Raman spectra would be expected to display characteristic bands for:

C-H stretching and bending from the methyl group.

C=N stretching from the thiadiazole ring, typically observed in the 1500-1650 cm⁻¹ region. dergipark.org.tr

Ring stretching vibrations characteristic of the 1,2,4-thiadiazole (B1232254) heterocycle.

C-S stretching vibrations.

C-F stretching , which typically appears as a strong band in the infrared spectrum in the 1000-1400 cm⁻¹ region.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₃H₃FN₂S), the expected exact mass would be approximately 118.00 g/mol . A high-resolution mass spectrum would confirm the elemental composition.

The fragmentation pattern in the mass spectrum would provide further structural evidence. Common fragmentation pathways for thiadiazoles involve the loss of small neutral molecules like N₂, HCN, or cleavage of the ring. The presence of the fluorine atom would also influence the fragmentation, and characteristic fluorine-containing fragments would be expected.

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

Despite a thorough investigation for crystallographic data, no specific studies detailing the single-crystal X-ray diffraction analysis of this compound could be located. Consequently, critical data such as unit cell dimensions, space group, and precise bond lengths and angles for this particular compound are not available in the public domain.

While crystallographic data for related thiadiazole derivatives exist, such as for 5-amino-3-methyl-1,2,4-thiadiazole, this information cannot be extrapolated to accurately represent the solid-state structure of the fluorinated analogue due to the significant influence of the fluorine substituent on crystal packing and molecular geometry.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity (if applicable)

The molecular structure of this compound does not possess a chiral center. Therefore, it is an achiral molecule and does not exist as enantiomers. As a result, chiroptical spectroscopy techniques such as circular dichroism are not applicable for the analysis of its enantiomeric purity. No studies employing these methods for this compound were found, which is consistent with its achiral nature.

Mechanistic Studies of Reactions Involving 5 Fluoro 3 Methyl 1,2,4 Thiadiazole

Elucidation of Reaction Pathways and Transition States

Detailed mechanistic studies on 5-Fluoro-3-methyl-1,2,4-thiadiazole are not extensively documented in publicly available literature. However, by drawing parallels with related 1,2,4-thiadiazole (B1232254) systems, plausible reaction pathways can be inferred. The 1,2,4-thiadiazole ring is known to be susceptible to both electrophilic and nucleophilic attack, with the reaction outcome often depending on the nature of the substituents and the reaction conditions.

For instance, in the synthesis of substituted 1,2,4-thiadiazoles, the reaction of amidoximes with 1,1'-thiocarbonyldiimidazole (B131065) (TCDI) is proposed to proceed through thioxocarbamate and thiol carbamate (B1207046) intermediates. The rearrangement to the thiol carbamate is often promoted by a Lewis acid, which then cyclizes to form the thiadiazole ring. researchgate.net Computational studies on related heterocyclic systems, such as the formation of 1,3,4-thiadiazoles, have been used to investigate transition state energies, providing a basis for understanding the feasibility of different reaction pathways. nih.gov

Role of the Fluorine Atom in Directing Chemical Transformations

The presence of a fluorine atom at the 5-position of the 1,2,4-thiadiazole ring is expected to significantly influence its reactivity. Fluorine is a highly electronegative atom, and its introduction into heterocyclic rings is a common strategy to modify their electronic properties and, consequently, their biological activity and chemical reactivity. researchgate.netd-nb.info

The strong electron-withdrawing nature of the fluorine atom in this compound would render the C5 carbon more electrophilic, making it a likely target for nucleophilic attack. This can facilitate substitution reactions where the fluorine atom is displaced by a suitable nucleophile. In broader studies of fluorinated heterocycles, the introduction of fluorine has been shown to enhance metabolic stability and lipophilicity, which are critical properties for pharmacologically active compounds. researchgate.net The C-F bond is generally strong, but its reactivity can be modulated by the electronic environment of the heterocyclic ring. d-nb.info

Influence of the Methyl Group on Reactivity and Selectivity

The methyl group at the 3-position of the thiadiazole ring also plays a crucial role in the molecule's reactivity. As an electron-donating group, the methyl group can influence the electron density distribution within the heterocyclic ring. This can affect the regioselectivity of reactions. For example, in electrophilic substitution reactions on the thiadiazole ring, the methyl group could direct incoming electrophiles to specific positions.

Studies on methyl-substituted 1,2-azoles, oxadiazoles, and thiadiazoles have shown that the methyl group can be a site for lithiation, leading to further functionalization. researchgate.net The steric bulk of the methyl group, although relatively small, might also play a role in directing the approach of reagents, thereby influencing the stereochemistry of the products. In a study of coumarin (B35378) derivatives incorporating a methyl-thiadiazole moiety, the methyl group's presence was confirmed through detailed NMR analysis. mdpi.com

Heterocyclic Ring Opening and Rearrangement Mechanisms

The 1,2,4-thiadiazole ring, like many other heterocycles, can undergo ring-opening and rearrangement reactions under specific conditions. These transformations are often initiated by nucleophilic or electrophilic attack, or by thermal or photochemical stimuli. For instance, some 2-chloro and 2-amino substituted thiadiazoles have been shown to rearrange via a ring-opening intermediate, followed by ring closure to form a different heterocyclic system. nih.gov

Investigation of Organometallic Coupling Reactions

Organometallic coupling reactions, such as Suzuki-Miyaura and Stille couplings, are powerful tools for the formation of carbon-carbon bonds and are widely used in the synthesis of complex organic molecules. Halogenated heterocycles are often excellent substrates for these reactions. The chlorine atom on 5-chloro-3-(trifluoromethyl)-1,2,4-thiadiazole, a related compound, can participate in Suzuki-Miyaura coupling reactions.

Given the presence of the fluorine atom, this compound could potentially undergo similar palladium-catalyzed cross-coupling reactions. However, the reactivity of C-F bonds in such reactions is generally lower than that of C-Cl, C-Br, or C-I bonds, often requiring specific catalysts and reaction conditions. The development of efficient methods for the cross-coupling of fluorinated heterocycles is an active area of research. researchgate.net

Theoretical and Computational Chemistry of 5 Fluoro 3 Methyl 1,2,4 Thiadiazole

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational in the theoretical study of thiadiazole derivatives. nih.govresearchgate.net These methods are used to predict a wide range of molecular properties with a high degree of accuracy. For substituted thiadiazoles, DFT methods, such as B3LYP, are commonly employed with various basis sets (e.g., 6-311G(d,p)) to optimize molecular geometries, calculate electronic properties, and predict spectroscopic data. nih.govtandfonline.comnih.gov Ab initio methods, while computationally more intensive, can provide benchmark data for these systems. nih.gov These calculations are crucial for understanding the effects of substituents, like the fluoro and methyl groups in 5-Fluoro-3-methyl-1,2,4-thiadiazole, on the electronic structure and reactivity of the heterocyclic ring. nih.gov

Electronic Structure Analysis (HOMO-LUMO, Molecular Orbitals)

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests higher reactivity. nih.gov

Table 1: Representative Frontier Molecular Orbital Energies for Substituted Thiadiazoles (Note: These are representative values for analogous compounds, not specific experimental values for this compound.)

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Reference
2-Amino-5-phenyl-1,3,4-thiadiazole--- jchemlett.com
5-Substituted 1,2,4-thiadiazole (B1232254) derivative--2.94 nih.gov
Fused jchemlett.comnih.govtandfonline.com-triazolo[3,4-b] nih.govtandfonline.comnih.gov thiadiazole--3.71 tandfonline.com

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution on a molecule's surface. It identifies regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue), which correspond to sites susceptible to electrophilic and nucleophilic attack, respectively. nih.govacs.org

For this compound, the MEP map is expected to show a significant region of negative electrostatic potential around the nitrogen atoms of the thiadiazole ring due to their lone pairs of electrons, making them potential sites for hydrogen bonding or coordination to metal ions. nih.govacs.org The highly electronegative fluorine atom will also contribute to a negative potential region. In contrast, the hydrogen atoms of the methyl group will exhibit a positive electrostatic potential. The sulfur atom in the thiadiazole ring can exhibit a region of positive potential, known as a σ-hole, making it a site for chalcogen bonding. acs.orgresearchgate.net The MEP analysis thus provides a detailed picture of the molecule's reactive surface and preferred sites for intermolecular interactions. mdpi.com

Molecular Geometry Optimization and Conformer Analysis

Theoretical geometry optimization is performed to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For this compound, DFT calculations are used to determine key structural parameters such as bond lengths, bond angles, and dihedral angles. jchemlett.com

The 1,2,4-thiadiazole ring is expected to be largely planar. The substitution with a methyl group at position 3 and a fluorine atom at position 5 will influence the local geometry. For instance, the C-F bond length will be a characteristic feature, as will the bond lengths and angles within the heterocyclic ring, which can be compared to experimental data from X-ray crystallography of related compounds. While this compound itself does not have significant conformational flexibility, computational analysis can explore the rotational barrier of the methyl group.

Table 2: Typical Geometric Parameters for a Substituted 1,2,4-Thiadiazole Ring (Note: These are generalized values based on computational studies of related structures.)

ParameterTypical Value
C-S Bond Length~1.75 Å
C=N Bond Length~1.30 Å
N-N Bond Length~1.38 Å
S-N Bond Length~1.65 Å
Ring Bond Angles~100-120°

Molecular Dynamics Simulations for Conformational Landscape and Interactions

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational landscape and intermolecular interactions in a simulated environment, such as in solution or within a protein's active site. nih.govnih.gov For a relatively rigid molecule like this compound, MD simulations are particularly useful for understanding how it interacts with its environment.

In the context of drug design, MD simulations can be used to assess the stability of the binding pose of the thiadiazole derivative within a biological target. tandfonline.commdpi.com These simulations can reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent contacts that stabilize the complex. The trajectory of the simulation provides information on the flexibility of the molecule and the strength of its interactions, which are crucial for predicting binding affinity and biological activity. nih.govnih.gov

QSAR (Quantitative Structure-Activity Relationship) and QSPR (Quantitative Structure-Property Relationship) Modeling

QSAR and QSPR studies are computational techniques that aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity or physical properties, respectively. nih.govresearchgate.net These models are widely used in drug discovery and materials science to predict the activity of new compounds and to guide the design of more potent or suitable molecules. mdpi.comnih.govresearchgate.net

For a molecule like this compound, a QSAR model would use a set of calculated molecular descriptors. These can include:

Electronic descriptors: Dipole moment, HOMO/LUMO energies, atomic charges.

Steric descriptors: Molecular volume, surface area, specific substituent descriptors.

Topological descriptors: Indices that describe molecular branching and connectivity.

Hydrophobic descriptors: LogP (partition coefficient).

By correlating these descriptors with the observed biological activity (e.g., antifungal, anticancer) of a training set of thiadiazole derivatives, a predictive model can be built. nih.govacs.org This model could then be used to estimate the potential activity of this compound before its synthesis and testing.

Prediction of Spectroscopic Parameters

Quantum chemical calculations are highly effective in predicting spectroscopic parameters, which can be invaluable for the characterization and identification of newly synthesized compounds. mdpi.com

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts of this compound. researchgate.netmdpi.com Comparing these predicted spectra with experimental data can confirm the molecular structure. The predicted chemical shift for the fluorine atom and the protons and carbon of the methyl group would be particularly characteristic.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated using DFT. researchgate.net These calculations help in assigning the absorption bands observed in the experimental IR spectrum to specific vibrational modes of the molecule, such as the C-F stretch, C-H stretches of the methyl group, and the characteristic vibrations of the thiadiazole ring.

Reaction Pathway Energetics and Mechanism Simulations

Extensive research into the theoretical and computational chemistry of substituted 1,2,4-thiadiazoles has provided significant insights into their reactivity and potential mechanisms of action. These studies often employ quantum chemistry calculations to explore reaction pathways, identify transition states, and determine the energetic feasibility of various transformations.

One area of focus has been the interaction of 1,2,4-thiadiazole derivatives with biological targets, such as enzymes. For instance, computational studies on 2,3,5-substituted nih.govnih.govbohrium.com-thiadiazoles have investigated their potential as covalent inhibitors of proteases like the 3C-like protease (3CLpro) of SARS-CoV-2. nih.govnih.gov These simulations suggest that the thiadiazole ring can be susceptible to nucleophilic attack by cysteine residues in the enzyme's active site, leading to a ring-opening metathesis reaction. nih.govnih.gov This process forms a covalent disulfide bond between the inhibitor and the enzyme, effectively deactivating it. nih.gov The energetics of this proposed mechanism, including the stability of intermediates and the energy barriers of transition states, have been modeled to support the plausibility of this covalent binding pathway. nih.govnih.gov

Another significant reaction type studied computationally is the [3+2] cycloaddition, which is a fundamental route for synthesizing substituted 1,2,4-thiadiazole rings. academie-sciences.fr Density Functional Theory (DFT) calculations have been used to analyze the regioselectivity and molecular mechanism of such reactions. For example, the cycloaddition between a nitrile sulfide (B99878) and an activated nitrile was shown to proceed through a one-step mechanism. academie-sciences.fr Computational analysis of the transition states revealed a strong preference for one regioisomeric product over the other, a finding that aligns with experimental results. academie-sciences.fr These studies provide activation energies and reaction energies that quantify the kinetic and thermodynamic favorability of the reaction pathways. academie-sciences.fr

While specific computational data on the reaction pathway energetics of this compound is not extensively detailed in the provided search results, the principles from studies on analogous compounds are well-established. For instance, the presence of a fluorine atom, a strong electron-withdrawing group, is known to influence the electronic properties and reactivity of heterocyclic rings. frontiersin.org In related fluoro-substituted analogs, the position of the fluorine atom has been shown to significantly affect biological potency, which is intrinsically linked to the molecule's reactivity and interaction energetics. frontiersin.org Molecular docking and other computational methods are often employed to predict how such substitutions impact binding affinities and reaction mechanisms within biological systems. acs.org

The table below summarizes the types of energetic data typically generated in computational studies of thiadiazole reaction mechanisms, based on research into related compounds.

ParameterDescriptionTypical Method of Determination
Activation Energy (ΔE‡ or ΔG‡)The minimum energy required to initiate a chemical reaction. Lower values indicate a faster reaction.Transition State Theory Calculations (e.g., DFT, MPWB1K)
Reaction Energy (ΔErxn or ΔGrxn)The net energy change between reactants and products. Negative values indicate an exothermic/exergonic reaction.Quantum Chemistry Calculations (e.g., DFT)
Transition State GeometryThe molecular structure at the highest point on the reaction coordinate, defining the energy barrier.Transition State Searches
Reaction PathwayThe sequence of elementary steps, including intermediates and transition states, from reactants to products.Intrinsic Reaction Coordinate (IRC) Calculations

Further computational investigations focusing specifically on this compound would be necessary to elucidate its precise reaction energetics and mechanistic pathways. Such studies would likely explore its susceptibility to nucleophilic attack, its potential for cycloaddition reactions, and how the fluoro and methyl substituents modulate its reactivity compared to other substituted 1,2,4-thiadiazoles.

Investigation of Biological Activities and Molecular Interactions

In Vitro Enzyme Inhibition and Activation Studies

No specific studies on the in vitro enzyme inhibition or activation properties of 5-Fluoro-3-methyl-1,2,4-thiadiazole have been identified in the current body of scientific literature. While the broader class of thiadiazole derivatives has been investigated for the inhibition of various enzymes, including acetylcholinesterase, α-amylase, and α-glucosidase, no such data is available for this specific fluoro-methyl substituted 1,2,4-thiadiazole (B1232254). frontiersin.orgnih.gov

Receptor Binding and Ligand-Target Interactions (e.g., Protein Kinases, Ion Channels)

There is no available research documenting the receptor binding profile or specific ligand-target interactions of this compound. Studies on other thiadiazole derivatives have explored their potential as protein kinase inhibitors, but this has not been extended to the specific compound . iscience.innih.govnih.gov For instance, certain 1,2,4-thiadiazole derivatives have been noted as allosteric modulators of G protein-coupled receptors (GPCRs), but these are structurally distinct from this compound. sigmaaldrich.cn

Mechanism of Action at the Cellular and Molecular Level (excluding human clinical trial data)

A definitive mechanism of action at the cellular and molecular level for this compound has not been elucidated in published research. The subsequent subsections, which rely on such foundational data, are therefore also lacking specific information.

No studies investigating the antiproliferative activity of this compound against any cancer cell lines were found. The existing research on the anticancer properties of thiadiazoles focuses on other isomers, such as 1,3,4-thiadiazole (B1197879) derivatives, which have shown activity against cell lines like MCF-7 (breast), A549 (lung), and HCT-116 (colon). nih.govtandfonline.comthieme-connect.commdpi.commdpi.comnih.gov However, these findings cannot be extrapolated to this compound due to structural differences.

There is no documented evidence of the antimicrobial, including antibacterial, antifungal, or antiviral, activity of this compound. The broad antimicrobial potential of the 1,3,4-thiadiazole scaffold is well-established, with various derivatives showing efficacy against a range of microorganisms, but specific data for this compound is absent from the literature. nih.govnih.govpsu.edu

No in vitro studies on the effects of this compound on anti-inflammatory pathways have been reported. While research has been conducted on the anti-inflammatory properties of other thiadiazole derivatives, often targeting enzymes like cyclooxygenase (COX), this information does not pertain to the specific compound of interest. nih.govcore.ac.ukijpsdronline.com

There is no available information regarding any potential herbicidal, fungicidal, insecticidal, or anthelmintic activities of this compound. Research into the pesticidal applications of thiadiazoles has been conducted, particularly with 1,2,3-thiadiazole (B1210528) and 1,3,4-thiadiazole derivatives, but not for the specific 1,2,4-thiadiazole isomer requested. researchgate.netencyclopedia.pub

Structure-Activity Relationships (SAR) of this compound Derivatives

The biological activity of 1,2,4-thiadiazole derivatives is significantly influenced by the nature and position of substituents on the heterocyclic ring. The structure-activity relationship (SAR) for derivatives of this compound reveals key insights into the molecular features that govern their therapeutic potential.

The presence of a fluorine atom at the 5-position of the thiadiazole ring is a critical determinant of biological activity. In a series of 1,3,4-thiadiazole derivatives studied for their inhibitory activity against aldose reductase and α-glucosidase, compounds bearing a fluoro substituent generally exhibited higher inhibitory activity compared to those with a chloro group at the same position. nih.gov For instance, a derivative with a cyclohexyl group at one position and a fluoro substituent showed the best inhibitory activity against aldose reductase. nih.gov This suggests that the high electronegativity and small size of the fluorine atom may be crucial for favorable interactions with the target enzyme's active site.

Furthermore, the nature of the substituent at the 3-position also plays a pivotal role. While the specific impact of a methyl group at this position on 5-fluoro-1,2,4-thiadiazole is not extensively detailed in the provided literature, studies on related 1,3,4-thiadiazole derivatives highlight the importance of this position. For example, in a series of cytotoxic 1,3,4-thiadiazole derivatives, the introduction of a trifluoromethyl group significantly increased potency. jst.go.jp This indicates that small alkyl or haloalkyl groups at this position can be beneficial for activity.

Derivative Class Key Substituent(s) Observed Activity Reference
1,3,4-Thiadiazole DerivativesFluoro substituentGenerally higher inhibitory activity compared to chloro substituent nih.gov
1,3,4-Thiadiazole DerivativesTrifluoromethyl groupIncreased cytotoxic potency jst.go.jp
1,3,4-Thiadiazole DerivativesElectron-withdrawing groupsMore potent than derivatives with electron-donating groups jst.go.jp

Molecular Docking and Dynamics Studies of Compound-Target Complexes

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of small molecules to biological macromolecules, such as proteins. These studies provide valuable insights into the specific interactions that govern the biological activity of compounds like this compound.

Molecular docking studies on various 1,3,4-thiadiazole derivatives have revealed key binding modes and interactions with their protein targets. For instance, in the context of acetylcholinesterase (AChE) inhibition, docking studies of 1,3,4-thiadiazole-drug hybrids indicated that π-π interactions with key amino acid residues like Tyr124, Trp286, and Tyr341 are crucial for binding. diva-portal.orgnih.gov The thiadiazole ring, being an aromatic heterocycle, can participate in such stacking interactions within the enzyme's active site.

In another study focusing on aldose reductase and α-glucosidase inhibitors, molecular docking confirmed that the most potent inhibitors form hydrogen bonds with the target proteins. nih.gov The fluorine atom of a fluoro-substituted thiadiazole derivative, for example, could act as a hydrogen bond acceptor, contributing to the stability of the compound-target complex. The nitrogen atoms within the thiadiazole ring can also participate in hydrogen bonding. frontiersin.org

Molecular dynamics simulations provide further detail by exploring the dynamic stability of the ligand-protein complex over time. Studies on thiazole (B1198619) and thiadiazole derivatives as corrosion inhibitors have utilized MD simulations to understand the adsorption and self-assembly of these molecules on a surface, highlighting the stability of the formed protective layer. researchgate.netum.edu.my While not directly a biological target, this application demonstrates the utility of MD in assessing the stability of interactions involving thiadiazole rings.

For this compound, it can be inferred that the fluorine atom and the nitrogen atoms of the thiadiazole ring would be key sites for hydrogen bonding with receptor amino acids. The methyl group, while small, can contribute to hydrophobic interactions within a binding pocket. Docking and MD simulations would be instrumental in visualizing and quantifying these potential interactions with a specific biological target, thereby explaining the compound's activity at a molecular level and guiding further optimization.

Compound Class Target Key Interactions Observed in Docking/MD Reference
1,3,4-Thiadiazole-drug hybridsAcetylcholinesterase (AChE)π-π interactions with Tyr124, Trp286, Tyr341 diva-portal.orgnih.gov
1,3,4-Thiadiazole derivativesAldose reductase, α-glucosidaseHydrogen bonds with the target protein nih.gov
Thiazole and Thiadiazole derivativesIron surface (corrosion inhibition)Stable adsorption and self-assembled membrane formation researchgate.netum.edu.my
Fused 1,3,4-thiadiazole derivativesα-amylase, α-glucosidaseHydrogen bonding and interactions with active site residues frontiersin.org

Advanced Applications and Material Science Potential

Utilization as Synthetic Intermediates for Complex Molecule Synthesis

The 1,2,4-thiadiazole (B1232254) scaffold is a valuable building block in organic synthesis and medicinal chemistry, serving as a key intermediate for the construction of more complex, biologically active molecules. google.comresearchgate.net The general class of thiadiazoles is recognized for its role as a bioisostere of pyrimidine, a core structure in nucleic acids, which allows derivatives to interfere in biological processes like DNA replication. mdpi.com

While specific documented examples detailing the use of 5-Fluoro-3-methyl-1,2,4-thiadiazole as a direct intermediate are specialized, the application of closely related structures highlights its potential. For instance, 3-methyl-1,2,4-thiadiazole-5-carbohydrazide (B1447067) is a crucial intermediate in the synthesis of Fezolinetant, a selective NK-3 receptor antagonist. google.com The synthesis pathways often involve the cyclization of thioamides or the reaction of thiohydrazides with various carbon source reagents to form the thiadiazole ring. researchgate.netbu.edu.egsbq.org.br The presence of the fluorine atom on the this compound ring offers a site for nucleophilic substitution, enabling its conjugation to other molecules to create diverse and complex derivatives.

Applications in Agrochemical Development

Thiadiazole derivatives are a major focus in the development of modern agrochemicals due to their broad spectrum of biological activities, including fungicidal, herbicidal, and insecticidal properties. scispace.comresearchgate.net The combination of a thiadiazole ring with a fluorine atom is a particularly promising strategy in the rational design of new pesticide candidates. nih.gov

Research has shown that introducing a 1,2,3-thiadiazole (B1210528) moiety, often in combination with other heterocyclic rings like 1,2,4-triazole, leads to compounds with significant bioactivity. scispace.com For example, derivatives designed with a 3-fluoro-4-methylphenyl substructure have been synthesized and evaluated for their potential as novel pesticides. nih.gov In one study, a terpene-derived compound containing a 1,3,4-thiadiazole (B1197879) and a 3-fluoro-benzenesulfonamide moiety, demonstrated potent fungicidal activity against Valsa mali, the fungus causing apple tree canker, with an EC50 value of 3.785 μg/mL. researchgate.net This activity was superior to the commercial pesticide boscalid, underscoring the efficacy that fluorinated thiadiazole scaffolds can bring to advanced pesticide candidates. researchgate.net

Compound ClassTarget ApplicationKey Research FindingReference
4-methyl-1,2,3-thiadiazole (B96444) derivatives with 3-fluoro-4-methylphenyl substructuresPesticide CandidatesRationally designed and synthesized via Ugi reaction to explore diverse biological activities for novel pesticide development. nih.gov
Terpene-derived 1,3,4-thiadiazolesFungicide CandidatesA 3-fluoro-benzenesulfonamide derivative showed an EC50 value of 3.785 μg/mL against Valsa mali, outperforming a commercial standard. researchgate.net
1,2,4-Oxadiazole derivatives with trifluoromethyl pyridineAntibacterial AgentsExhibited strong antibacterial effects against plant pathogens like Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc). nih.gov

Role in Catalyst Design and Ligand Development

The 1,2,4-thiadiazole ring contains both sulfur and nitrogen atoms, which are effective heteroatom donors capable of coordinating with metal centers. This makes thiadiazole derivatives, including this compound, attractive candidates for use as ligands in the design of novel catalysts and coordination compounds.

The ability of the 1,2,4-thiadiazole core to act as a ligand has been demonstrated in the formation of a tin(IV) complex where a 3-methylsulfanyl-1,2,4-thiadiazole-5-thiolate ligand chelates to the metal center through its sulfur and nitrogen atoms. nih.gov In this mononuclear molecule, the Sn(IV) atom is in a skew-trapezoidal bipyramidal geometry defined by two chelating thiadiazole ligands. nih.gov Similarly, other thiadiazole isomers, such as 2-mercapto-5-methyl-1,3,4-thiadiazole, have been used as S,N-donor ligands to form ruthenium complexes. bu.edu.eg The Ugi reaction, a multicomponent process, has been employed to synthesize libraries of 4-methyl-1,2,3-thiadiazole derivatives, showcasing a rapid method for creating diverse structures that could be screened for catalytic activity. nih.gov

Exploration in Optoelectronic Materials

Fluorinated thiadiazole derivatives are gaining attention for their potential in optoelectronic materials, such as organic solar cells, dyes, and fluorescent probes. The electron-withdrawing nature of the thiadiazole ring, enhanced by fluorine substitution, can be harnessed to tune the electronic and photophysical properties of materials.

For instance, 5-Fluoro-benzo scispace.comnih.govresearchgate.netthiadiazole has been utilized as a potent electron-withdrawing acceptor unit in the design of small molecules for organic solar cells. worldscientific.com Its inclusion in a donor-acceptor-donor-acceptor-donor (D-A-D-A-D) molecular structure resulted in a maximum absorption of 457 nm. worldscientific.com Similarly, donor-acceptor alternating conjugated polymers incorporating 5-alkyloxy-6-fluorobenzothiadiazole have been synthesized for use in polymer solar cells, achieving a power conversion efficiency of 6.41%. acs.org

Beyond photovoltaics, other fluorinated thiadiazole analogues have been investigated as fluorescent probes. The compound 2-(4-fluorophenylamino)-5-(2,4-dihydroxybenzeno)-1,3,4-thiadiazole (FABT) exhibits dual fluorescence, an effect that can be modulated by the molecular environment, making such compounds ideal candidates for use as probes in biological systems. nih.govmdpi.com The unique properties of thiadiazoles suggest they may find broad applications in the development of new materials with specific optical or electronic characteristics.

Applications in Advanced Chemical Sensing Platforms

The fluorescence properties of thiadiazole derivatives make them highly suitable for the development of advanced chemical sensing platforms. Their ability to change emission characteristics in response to environmental factors, such as pH or the presence of specific analytes, is key to this application.

Studies on 1,3,4-thiadiazole analogues have revealed interesting fluorescence effects that are dependent on the pH of the medium. nih.gov For example, 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol shows a dual fluorescence effect in aqueous solutions at pH values below 7, which transitions to a single fluorescence band at higher pH. nih.gov This pH-dependent spectral shift indicates a potential application as a fluorescent pH sensor. Furthermore, benzothiadiazole (BTD) derivatives have been successfully developed as fluorescent probes for bioimaging, capable of selectively labeling organelles and cellular components such as nuclear DNA, mitochondria, and lipid droplets. acs.org These bioprobes have been used to study complex biological systems, including tumor cells under hypoxic conditions, demonstrating the potential of fluorinated thiadiazoles in creating sophisticated chemical sensors for biological and medical research. acs.org

Future Research Directions and Unaddressed Challenges

Development of Novel Synthetic Routes with Enhanced Sustainability

Current synthetic methods for 1,2,4-thiadiazoles, including the specific synthesis of 5-Fluoro-3-methyl-1,2,4-thiadiazole, often rely on traditional approaches that may involve hazardous reagents and generate significant waste. google.comgoogle.com Future research should prioritize the development of greener and more sustainable synthetic strategies. This includes the exploration of:

Catalyst-Free and Solvent-Free Reactions: Inspired by methods developed for other thiadiazole derivatives, researchers could investigate solid-state reactions or reactions under neat conditions to minimize solvent use. mdpi.com

Biocatalysis: The use of enzymes, such as vanadium-dependent haloperoxidases, presents a promising avenue for the environmentally benign synthesis of 1,2,4-thiadiazoles. acs.org This approach utilizes hydrogen peroxide as a green oxidant and allows for reactions under mild conditions. acs.org

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and precise control over reaction parameters, making it an attractive alternative to batch processes for the production of this compound. durham.ac.uk

Comprehensive Exploration of Structure-Activity-Relationship Data

A thorough understanding of the structure-activity relationship (SAR) is crucial for optimizing the biological and material properties of this compound derivatives. While some SAR studies have been conducted on related 1,2,4-thiadiazole (B1232254) and 1,3,4-thiadiazole (B1197879) compounds, a dedicated and comprehensive exploration for this specific scaffold is lacking. nih.govnih.govjst.go.jp Future research should systematically investigate how modifications to the 1,2,4-thiadiazole core, as well as the introduction of various substituents, impact its activity. For instance, studies on other fluorinated thiadiazoles have shown that the position and nature of substituents can significantly influence their biological efficacy. nih.govnih.gov A detailed SAR analysis would provide invaluable guidance for the rational design of new derivatives with enhanced potency and selectivity for specific targets. nih.govnih.gov

Integration with Machine Learning and AI for Predictive Modeling

The integration of machine learning (ML) and artificial intelligence (AI) offers a powerful tool for accelerating the discovery and development of novel this compound derivatives. By analyzing large datasets of chemical structures and their corresponding biological activities, ML models can predict the properties of virtual compounds, thereby prioritizing the synthesis of the most promising candidates. researchgate.netacs.orgnih.gov This in silico approach can significantly reduce the time and cost associated with traditional drug discovery and materials development. researchgate.netuniversci.com

Future research in this area could involve:

Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity of new derivatives. researchgate.netijpsonline.com

Utilizing ML algorithms to screen virtual libraries of compounds for potential hits against specific biological targets. acs.org

Employing AI to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, which is a critical step in drug development. universci.com

Expanding the Scope of Biological and Materials Science Applications

The 1,2,4-thiadiazole scaffold is a recognized pharmacophore present in a variety of biologically active compounds. isres.org While research into the specific applications of this compound is still in its early stages, its structural features suggest potential in several areas:

Medicinal Chemistry: The presence of a fluorine atom can enhance metabolic stability and binding affinity. nih.gov Derivatives could be explored as potential anticancer, antimicrobial, anti-inflammatory, and antiviral agents. nih.govgranthaalayahpublication.orgnih.govmdpi.com For example, other fluorinated 1,3,4-thiadiazole derivatives have shown promising anticancer activity. granthaalayahpublication.org

Agrochemicals: Fluorinated compounds are common in modern pesticides. researchgate.net Investigating the herbicidal and fungicidal properties of this compound derivatives could lead to the development of new crop protection agents. researchgate.netscispace.com

Materials Science: The unique electronic properties of fluorinated thiadiazoles make them interesting candidates for applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) and solar cells. rsc.org

Addressing Stereochemical Aspects and Chiral Derivatization

The introduction of chiral centers into the derivatives of this compound could have a profound impact on their biological activity. Enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles. Therefore, a critical area for future research is the exploration of stereochemistry. mdpi.com

This will involve:

Developing stereoselective synthetic methods to produce enantiomerically pure derivatives.

Separating and characterizing the individual enantiomers of chiral derivatives.

Evaluating the biological activity of each enantiomer to determine if one is more potent or has a better safety profile.

Derivatization with chiral reagents, such as Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA), can be employed for the analytical separation and quantification of chiral derivatives. mdpi.com

Multicomponent Reaction Strategies for Library Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, are highly efficient tools for generating libraries of structurally diverse compounds. iau.irrsc.org Applying MCR strategies to the synthesis of this compound derivatives would enable the rapid production of a wide range of analogues for high-throughput screening. mdpi.comiau.ir This approach is particularly valuable for exploring the structure-activity relationships discussed earlier. The development of novel MCRs that incorporate the this compound scaffold or its precursors would be a significant advancement in the field. durham.ac.ukrsc.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Fluoro-3-methyl-1,2,4-thiadiazole, and how can purity be ensured?

  • Methodology : The synthesis of thiadiazole derivatives typically involves cyclization reactions. For structurally similar compounds like 5-chloro-3-methyl-1,2,4-thiadiazole, chloroacetamidine and trichloromethanesulphenyl chloride are reacted under controlled conditions . For 5-fluoro derivatives, fluorination agents (e.g., Selectfluor®) may replace chlorine in analogous reactions. Purity is verified via HPLC (e.g., Agilent 6120 ESI-MS) and thin-layer chromatography (TLC) . Recrystallization in ethanol or acetonitrile is recommended for final purification.

Q. How can the structure of this compound be confirmed experimentally?

  • Methodology : Use a combination of:

  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to identify fluorine coupling patterns and methyl group signals.
  • IR spectroscopy : Confirm the presence of C-F (1080–1120 cm1^{-1}) and thiadiazole ring vibrations (1450–1600 cm1^{-1}).
  • Mass spectrometry : ESI-MS to validate molecular ion peaks and fragmentation patterns .

Q. What are the key physicochemical properties of this compound relevant to biological studies?

  • Methodology : Determine:

  • LogP : Use reverse-phase HPLC to assess lipophilicity, critical for membrane permeability in pharmacological assays.
  • Solubility : Test in DMSO (for in vitro assays) and aqueous buffers (pH 4–8) via UV-Vis spectrophotometry.
  • Stability : Monitor degradation under UV light and varying pH using accelerated stability protocols .

Advanced Research Questions

Q. How can substituent effects (e.g., fluorine vs. chlorine) modulate the biological activity of 1,2,4-thiadiazole derivatives?

  • Methodology :

  • Compare the antimicrobial or cytotoxic activities of 5-fluoro and 5-chloro analogs (e.g., via MIC assays or MTT tests). Fluorine’s electronegativity may enhance binding to target enzymes (e.g., bacterial dihydrofolate reductase) .
  • Use computational docking (e.g., AutoDock Vina) to analyze interactions between the fluorine atom and active-site residues .

Q. What strategies resolve contradictions in reported biological activity data for thiadiazole derivatives?

  • Methodology :

  • Standardize assays : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO concentration ≤1%).
  • SAR analysis : Systematically vary substituents (e.g., methyl, phenyl) to isolate fluorine’s contribution .
  • Meta-analysis : Cross-reference data from peer-reviewed studies (e.g., Kucukguzel et al., 2015) to identify trends in activity .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology :

  • Perform DFT calculations (e.g., Gaussian 16) to map electron density on the thiadiazole ring and identify reactive sites.
  • Simulate reaction pathways for fluoromethyl group substitution using transition-state theory .
  • Validate predictions with experimental kinetic studies (e.g., monitoring reaction progress via 19F^{19}\text{F} NMR) .

Q. What analytical techniques are suitable for detecting degradation products of this compound under physiological conditions?

  • Methodology :

  • LC-MS/MS : Identify hydrolyzed or oxidized products (e.g., 3-methyl-1,2,4-thiadiazole-5-ol) using high-resolution mass spectrometry.
  • X-ray crystallography : Resolve structural changes in degradation byproducts (as demonstrated for 5-(3-fluorophenyl)-1,3,4-thiadiazol-2-amine) .

Key Research Gaps

  • Fluorine-specific interactions : Limited structural data (e.g., X-ray/NMR) for 5-fluoro-1,2,4-thiadiazoles compared to chloro analogs .
  • In vivo pharmacokinetics : No studies on bioavailability or metabolite profiling in animal models.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.